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Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

Cat. No.: B1266382

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Tert-
Butoxy)Benzaldehyde (CAS No: 57699-45-3), a key intermediate in organic synthesis.[1][2][3]
The following sections present tabulated quantitative data from Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:33C NMR), Fourier-Transform
Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols
for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic
analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Tert-Butoxy)Benzaldehyde.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCIs) Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.88 S 1H Aldehyde (-CHO)
Aromatic (ortho to -
7.82 d 2H
CHO)
Aromatic (ortho to -O-
7.10 d 2H
tBu)
1.35 S 9H tert-Butyl (-C(CHs)3)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCIs) Frequency: 101 MHz

Chemical Shift (6) ppm

Assignment

190.8 Aldehyde Carbonyl (C=0)

160.0 Aromatic (C-O)

131.9 Aromatic (CH, ortho to -CHO)
130.3 Aromatic (C-CHO)

118.8 Aromatic (CH, ortho to -O-tBu)
79.2 Quaternary Carbon (-O-C(CHs)s)
28.8 tert-Butyl Methyls (-C(CHs)3)

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aliphatic, tert-

2975 Strong
butyl)
2870 Medium C-H stretch (aldehyde)
C=0 stretch (aldehyde
1695 Strong
carbonyl)
1600, 1575 Strong, Medium C=C stretch (aromatic ring)
1245 Strong C-O stretch (aryl ether)
1160 Strong C-O stretch (tert-butoxy)
C-H bend (p-disubstituted
835 Strong

benzene)

Mass_Sp_e_cir_QmﬂnL(Ele_cimn_lgmzatlon El)

Relative Intensity (%) Assignment
178 30 [M]* (Molecular lon)
163 100 [M - CHs]*
121 80 [M - C(CHs)s]*
93 40 [CeHsO]*
57 95 [C(CHs)s]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: A sample of 4-(Tert-Butoxy)Benzaldehyde (approximately 5-10 mg) is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Instrumentation: The solution is transferred to a 5 mm NMR tube.
o Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.
o For H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.

o For 3C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a
relaxation delay of 2 seconds.[4]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm for *H NMR and the residual solvent peak of CDCls at 77.16 ppm for 3C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: A small drop of neat 4-(Tert-Butoxy)Benzaldehyde liquid is placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5]
Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of
the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to
a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]

o Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is
recorded.

o Sample Spectrum: The sample spectrum is then recorded.

o Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm~* with a
resolution of 4 cm~1. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise
ratio.
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» Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of 4-(Tert-Butoxy)Benzaldehyde in a volatile organic
solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

« lonization: Electron lonization (El) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

¢ Detection: The abundance of each ion is measured by a detector.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion peak ([M]*) provides the molecular weight of the
compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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